![molecular formula C23H38O5 B14111136 1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate](/img/structure/B14111136.png)
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(14,15-Epoxyeicosatrienoyl) Glycerol is a novel metabolite derived from arachidonic acid through the cytochrome P450 enzyme system. This compound is known for its potent mitogenic activity, particularly in renal epithelial cells . It is a significant player in the endocannabinoid system, acting as an agonist for cannabinoid receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-(14,15-Epoxyeicosatrienoyl) Glycerol is synthesized through the cytochrome P450-mediated oxidation of arachidonic acid. The reaction involves the formation of an epoxide group at the 14,15-position of the eicosatrienoic acid, which is then esterified with glycerol .
Industrial Production Methods: Industrial production of 2-(14,15-Epoxyeicosatrienoyl) Glycerol typically involves the use of recombinant cytochrome P450 enzymes to catalyze the oxidation of arachidonic acid. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(14,15-Epoxyeicosatrienoyl) Glycerol undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Diols: Formed through the oxidation of the epoxide group.
Alcohols: Resulting from the reduction of the epoxide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(14,15-Epoxyeicosatrienoyl) Glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and cytochrome P450-mediated reactions.
Mécanisme D'action
2-(14,15-Epoxyeicosatrienoyl) Glycerol exerts its effects primarily through the activation of cannabinoid receptors CB1R and CB2R. It acts as an agonist, binding to these receptors and modulating various signaling pathways. The compound also activates the tumor necrosis factor alpha-converting enzyme (ADAM17), leading to the release of soluble transforming growth factor alpha (TGF-alpha) and subsequent activation of the epidermal growth factor receptor (EGFR). This pathway is crucial for its mitogenic activity in renal epithelial cells .
Comparaison Avec Des Composés Similaires
2-Arachidonoylglycerol: Another endocannabinoid with similar receptor binding properties.
2-(11,12-Epoxyeicosatrienoyl) Glycerol: A structurally related compound with similar biological activities.
Uniqueness: 2-(14,15-Epoxyeicosatrienoyl) Glycerol is unique due to its specific epoxide position and its potent mitogenic activity in renal epithelial cells. Unlike 2-Arachidonoylglycerol, it has a distinct mechanism involving the activation of ADAM17 and EGFR .
Propriétés
Formule moléculaire |
C23H38O5 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
1,3-dihydroxypropan-2-yl (5Z,8Z,11Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]trideca-5,8,11-trienoate |
InChI |
InChI=1S/C23H38O5/c1-2-3-12-15-21-22(28-21)16-13-10-8-6-4-5-7-9-11-14-17-23(26)27-20(18-24)19-25/h4,6-7,9-10,13,20-22,24-25H,2-3,5,8,11-12,14-19H2,1H3/b6-4-,9-7-,13-10-/t21-,22+/m1/s1 |
Clé InChI |
LPMVKZXODWQHGJ-LPGBQIIWSA-N |
SMILES isomérique |
CCCCC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO |
SMILES canonique |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)OC(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


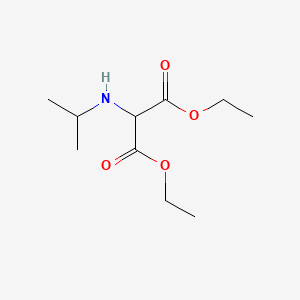
![1-(4-Chlorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111055.png)
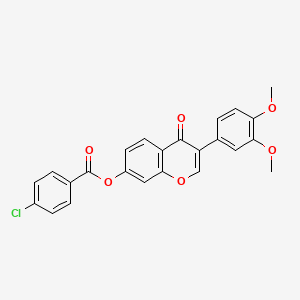
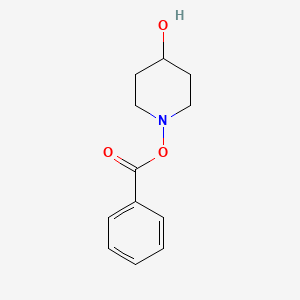
![10,12-Dihydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14111083.png)
![2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-fluorobenzyl)oxy]phenol](/img/structure/B14111089.png)

![6-Hydroxy-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14111093.png)
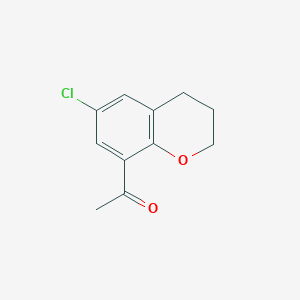
![1-(3-fluoro-4-methoxybenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111103.png)
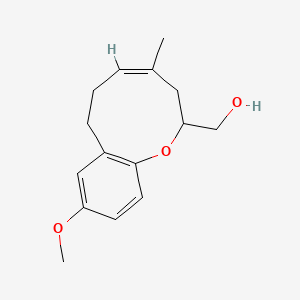
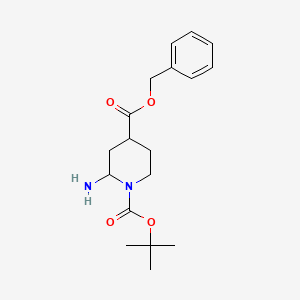
![7-Bromo-2-(4-methyl-1,3-thiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111124.png)
![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(3,4-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111127.png)
